

# Unveiling the Photophysical Profile of Azide MegaStokes 735: A Technical Guide

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Compound of Interest		
Compound Name:	Azide MegaStokes dye 735	
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## Introduction

Azide MegaStokes 735 is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, specifically designed for bioorthogonal labeling applications through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its defining characteristic is an exceptionally large Stokes shift, which is the difference between the maximum absorption and emission wavelengths. This property is highly advantageous in multicolor imaging and Förster Resonance Energy Transfer (FRET) applications, as it minimizes spectral overlap and crosstalk between different fluorophores. This technical guide provides a comprehensive overview of the known photophysical properties of Azide MegaStokes 735, detailed experimental protocols for its characterization, and a visual representation of its application in cellular labeling.

## **Core Photophysical Properties**

The utility of a fluorescent dye is dictated by its unique photophysical parameters. While some specific data for Azide MegaStokes 735 are not publicly available, this section summarizes the known properties and provides context based on typical values for similar near-infrared cyanine dyes.

## **Quantitative Data Summary**



Photophysical Property	Value	Solvent	Citation
Excitation Wavelength (λex)	586 nm	Ethanol	[1]
Emission Wavelength (λem)	735 nm	Ethanol	[1]
Molar Extinction Coefficient (ε)	50,000 M <sup>-1</sup> cm <sup>-1</sup>	Not Specified	[1]
Stokes Shift	~149 nm	Ethanol	[1]
Fluorescence Quantum Yield (Φ)	Not specified. Typically ranges from 0.1 to 0.4 for NIR cyanine dyes in biological environments.		
Fluorescence Lifetime (τ)	Not specified.  Typically in the range of 0.5 to 2 nanoseconds for similar cyanine dyes.	_	

Note: The fluorescence quantum yield and lifetime are highly dependent on the local environment, including solvent polarity, viscosity, and binding to biological macromolecules.

# **Key Features and Applications**

Azide MegaStokes 735 possesses several features that make it a valuable tool in biological research and drug development:

 Large Stokes Shift: The significant separation between its excitation and emission peaks reduces self-quenching and allows for clearer signal detection in complex biological samples.[1]



- Near-Infrared Emission: Emitting in the NIR window (700-900 nm) enables deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.
   [2][3][4]
- Click Chemistry Compatibility: The terminal azide group allows for covalent attachment to alkyne-modified biomolecules with high specificity and efficiency.[1]
- Biocompatibility: The dye structure is designed for use in living cells and biological systems.

These properties make Azide MegaStokes 735 suitable for a range of applications, including:

- In vivo imaging: Tracking of labeled cells or molecules in living organisms.
- Fluorescence microscopy: High-contrast imaging of cellular structures and processes.
- Flow cytometry: Identification and sorting of labeled cells.
- FRET-based assays: Studying molecular interactions and conformational changes.

## **Experimental Protocols**

This section provides detailed methodologies for the characterization of the key photophysical properties of Azide MegaStokes 735 and its application in cellular labeling.

# Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield  $(\Phi)$  is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

#### Materials:

- Azide MegaStokes 735
- Reference standard with a known quantum yield in the NIR range (e.g., IR-125, IR-140, or other suitable cyanine dye)
- Spectrograde ethanol



- UV-Vis spectrophotometer
- Fluorometer

#### Procedure:

- Prepare Stock Solutions: Prepare stock solutions of Azide MegaStokes 735 and the reference standard in spectrograde ethanol.
- Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of dilutions in ethanol with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
- Measure Absorbance: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance at the excitation wavelength.
- Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
- Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
- Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.
- Calculate Quantum Yield: The quantum yield of Azide MegaStokes 735 (Φ\_sample) can be calculated using the following equation:

 $\Phi$ \_sample =  $\Phi$ \_std \* (Slope\_sample / Slope\_std) \* (n\_sample<sup>2</sup> / n\_std<sup>2</sup>)

#### Where:

- Φ\_std is the quantum yield of the standard.
- Slope\_sample and Slope\_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.



n\_sample and n\_std are the refractive indices of the sample and standard solutions (which
are the same if the same solvent is used).

### **Measurement of Fluorescence Lifetime**

Fluorescence lifetime  $(\tau)$  is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.

#### Materials:

- Azide MegaStokes 735 solution
- TCSPC instrument with a pulsed laser source capable of exciting at or near 586 nm and a sensitive detector for NIR emission.

#### Procedure:

- Instrument Setup: Configure the TCSPC system with the appropriate laser excitation wavelength, pulse repetition rate, and emission wavelength detection.
- Sample Preparation: Prepare a dilute solution of Azide MegaStokes 735 in the desired solvent. The concentration should be low enough to avoid inner filter effects.
- Data Acquisition: Acquire the fluorescence decay curve by collecting single-photon events over time following the laser pulse.
- Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) at the excitation wavelength.
- Data Analysis: Deconvolute the measured fluorescence decay curve with the IRF to obtain
  the true fluorescence decay. Fit the decay curve to a single or multi-exponential function to
  determine the fluorescence lifetime(s).

# **Visualization of Experimental Workflow**

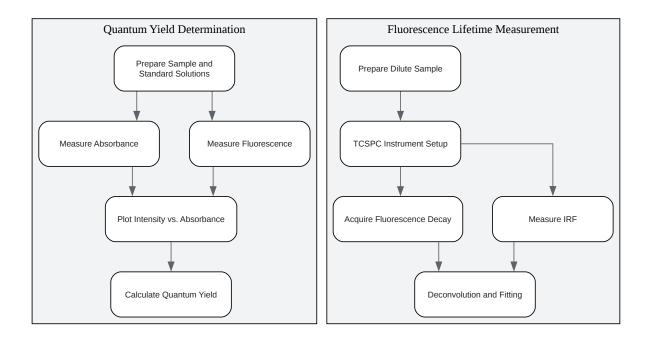
The following diagrams illustrate the logical flow of key experimental processes involving Azide MegaStokes 735.





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Caption: Workflow for labeling cells with Azide MegaStokes 735 via click chemistry.



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Caption: Experimental workflows for determining quantum yield and fluorescence lifetime.



### Conclusion

Azide MegaStokes 735 is a powerful fluorescent probe for bioimaging and related applications, distinguished by its large Stokes shift and near-infrared emission. While specific values for its quantum yield and fluorescence lifetime are not readily available, the provided protocols offer a clear path for their determination. The compatibility of this dye with click chemistry provides a robust method for specific and covalent labeling of biomolecules, enabling advanced studies in cellular biology and drug development. Researchers utilizing Azide MegaStokes 735 can leverage its unique spectral properties to achieve high-contrast and sensitive detection in complex biological systems.

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